N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide
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Overview
Description
“N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide” is a compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.15. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved sources, thiazole derivatives have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Herbicidal Activity
One study focused on the synthesis and herbicidal activity of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, compounds related to N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide. These compounds demonstrated moderate to excellent herbicidal effects against crabgrass and barnyard grass at specific doses. The study provided detailed crystal structure analysis of one such compound, highlighting its potential in agricultural applications (杨子辉 et al., 2017).
Anti-inflammatory and Immunomodulatory Effects
Research into thionamides, which are structurally related to this compound, has shown that these compounds have direct anti-inflammatory and immunosuppressive properties. This was demonstrated through the inhibition of proinflammatory cytokines and the NF-κB pathway in primary human T-lymphocytes, providing a potential mechanism for the remission of proinflammatory diseases upon antithyroid therapy in hyperthyroid patients (Humar et al., 2008).
Antimicrobial Activity
N-(4-substituted-thiazolyl)oxamic acid derivatives, including structures similar to this compound, were synthesized and tested for antiallergy activity, showing significant potency. This suggests the potential of related compounds for developing new antimicrobial agents (Hargrave et al., 1983).
Synthesis and Characterization
Another study reported the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds showed promising results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. They exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action (Zablotskaya et al., 2013).
Photosynthetic Electron Transport Inhibition
Research into pyrazole derivatives, including those related to this compound, explored their potential as inhibitors of photosynthetic electron transport. This work contributed to understanding the structural determinants of activity in terms of shape, size, and molecular fields, indicating their potential use in developing new herbicides (Vicentini et al., 2005).
Future Directions
Mechanism of Action
Target of Action
N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide, also known as N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide, is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-2-7(15)13-10-14-8-5(11)3-4-6(12)9(8)16-10/h3-4H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPEQUCWWZHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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